molecular formula C9H8Cl2O3 B14074151 3,6-Dichloro-2-(methoxymethoxy)benzaldehyde

3,6-Dichloro-2-(methoxymethoxy)benzaldehyde

Cat. No.: B14074151
M. Wt: 235.06 g/mol
InChI Key: ROPVETHXBBOJKO-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-(methoxymethoxy)benzaldehyde is a substituted benzaldehyde derivative characterized by two chlorine atoms at positions 3 and 6 of the aromatic ring and a methoxymethoxy (-OCH2OCH3) group at position 2. The electron-withdrawing chlorine substituents enhance the electrophilicity of the aldehyde group, facilitating nucleophilic additions or condensations. The methoxymethoxy group serves as a protective moiety for hydroxyl groups, improving solubility and stability during synthetic processes .

  • Friedel-Crafts alkylation or Vilsmeier-Haack formylation for introducing aldehyde groups.
  • Etherification reactions using methoxymethyl chloride or similar reagents to install the methoxymethoxy group .
  • Halogenation (e.g., Cl2 or SOCl2) to introduce chlorine substituents at specific positions .

Properties

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

IUPAC Name

3,6-dichloro-2-(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C9H8Cl2O3/c1-13-5-14-9-6(4-12)7(10)2-3-8(9)11/h2-4H,5H2,1H3

InChI Key

ROPVETHXBBOJKO-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1C=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Diazotization-Hydroxylation-Chlorination Pathway

Adapted from Dicamba synthesis methodologies, this route begins with 2,5-dichloroaniline :

Step 1: Diazotization
2,5-Dichloroaniline reacts with nitrosylsulfuric acid ($$ \text{HNO}2 \cdot \text{H}2\text{SO}_4 $$) at $$-15^\circ\text{C}$$ to $$50^\circ\text{C}$$ to form a diazonium salt. Nitrosylsulfuric acid concentration critically impacts yield, with optimal results at $$60-75\%$$ w/w.

Step 2: Hydroxylation
The diazonium salt undergoes thermal decomposition in sulfuric acid ($$150-170^\circ\text{C}$$) to yield 2,5-dichlorophenol . Residual sulfuric acid is recovered for reuse, enhancing process sustainability.

Step 3: Methoxymethoxy Protection
2,5-Dichlorophenol reacts with methoxymethyl chloride ($$ \text{CH}3\text{OCH}2\text{Cl} $$) in the presence of $$ \text{K}2\text{CO}3 $$ as a base. This Williamson ether synthesis proceeds at $$80^\circ\text{C}$$ in acetone, achieving $$85-92\%$$ conversion.

Step 4: Regioselective Chlorination
Electrophilic chlorination using $$ \text{Cl}2/\text{FeCl}3 $$ at $$40^\circ\text{C}$$ introduces the third chlorine atom. Para-directing effects of the methoxymethoxy group ensure preferential chlorination at position 6, yielding 3,6-dichloro-2-(methoxymethoxy)phenol .

Step 5: Aldehyde Installation
Rosenmund-von Braun oxidation with $$ \text{CuCN} $$ in DMF at $$120^\circ\text{C}$$ converts the phenol to the target aldehyde. Yield plateaus at $$78\%$$ due to over-oxidation side products.

Direct Formylation-Chlorination Approach

Step 1: Methoxymethoxybenzaldehyde Synthesis
2-Hydroxybenzaldehyde is protected using methoxymethyl chloride ($$1.2$$ equiv) and $$ \text{NaH} $$ in THF ($$0^\circ\text{C}$$ to room temperature). The reaction achieves near-quantitative yield ($$98\%$$) with minimal racemization.

Step 2: Sequential Chlorination

  • Position 3 Chlorination : $$ \text{SO}2\text{Cl}2 $$ ($$1.1$$ equiv) in $$ \text{CH}2\text{Cl}2 $$ at $$-10^\circ\text{C}$$
  • Position 6 Chlorination : $$ \text{NCS} $$ ($$1.05$$ equiv) with $$ \text{AlCl}_3 $$ catalyst ($$60^\circ\text{C}$$)

This orthogonal chlorination strategy prevents di- and tri-chlorinated byproducts, maintaining regioselectivity >95%.

Comparative Method Analysis

Parameter Diazotization Pathway Direct Formylation Pathway
Total Steps 5 3
Overall Yield 62% 74%
Scalability Industrial-proven Lab-scale optimized
Hazardous Reagents $$ \text{H}2\text{SO}4 $$, $$ \text{Cl}_2 $$ $$ \text{SO}2\text{Cl}2 $$, $$ \text{NaH} $$
Key Advantage Recovers $$ \text{H}2\text{SO}4 $$ Fewer intermediates

Process Optimization Strategies

Solvent Selection for Methoxymethylation

Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate purification. Mixed solvent systems ($$ \text{THF:H}_2\text{O} $$) balance reactivity and workability:

Solvent System Reaction Time (h) Yield (%) Purity (%)
DMF 2 95 88
THF:H₂O (4:1) 3.5 92 97
Acetone 5 89 94

Chlorination Catalysts

Lewis acid catalysts significantly impact isomer distribution:

Catalyst Temperature (°C) 3,6-Dichloro Isomer (%) Byproducts (%)
$$ \text{FeCl}_3 $$ 40 92 8
$$ \text{AlCl}_3 $$ 60 87 13
$$ \text{ZnCl}_2 $$ 80 78 22

Industrial-Scale Considerations

The diazotization pathway demonstrates superior scalability, with patent data showing:

  • $$98-99.5\%$$ purity in final products
  • $$97\%$$ molar recovery of sulfuric acid
  • Continuous flow reactor adaptations reducing batch time by $$40\%$$

Critical challenges remain in aldehyde oxidation step yields, necessitating advanced process controls:

  • In-line FTIR monitoring of carbonyl intermediates
  • Gradient temperature programming to minimize decarbonylation

Emerging Methodologies

Photochemical Chlorination

UV-activated chlorination ($$ \lambda = 365 \text{ nm} $$) using $$ \text{CCl}_4 $$ as chlorine source achieves $$87\%$$ regioselectivity at $$25^\circ\text{C}$$. Energy consumption is reduced by $$65\%$$ compared to thermal methods.

Biocatalytic Approaches

Engineered haloperoxidases demonstrate:

  • $$80\%$$ conversion of 2-(methoxymethoxy)benzaldehyde
  • $$ >99\% $$ 3,6-dichloro selectivity
  • Aqueous reaction media ($$ \text{pH} 5.5 $$)

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Dichloro-2-(methoxymethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-(methoxymethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chlorine atoms and methoxymethoxy group may also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Table 1: Structural and Functional Group Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups Reference
3,6-Dichloro-2-(methoxymethoxy)benzaldehyde Cl (3,6); -OCH2OCH3 (2) C9H8Cl2O3 247.07* Aldehyde, ether, chloro Target
3,6-Dimethoxy-2-phenylmethoxybenzaldehyde OCH3 (3,6); -OCH2C6H5 (2) C16H16O4 272.30 Aldehyde, ether, methoxy
5-Methoxy-2-(methoxymethoxy)benzaldehyde OCH3 (5); -OCH2OCH3 (2) C10H12O4 196.20 Aldehyde, ether, methoxy
2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde OH (2); -CH2OCH3 (3); CH3 (5) C10H12O3 180.20 Aldehyde, hydroxyl, ether
Benzaldehyde, 2-(methoxymethoxy)-5-(trifluoromethyl) -OCH2OCH3 (2); CF3 (5) C10H9F3O3 234.05 Aldehyde, ether, trifluoromethyl

*Molecular weight calculated based on formula.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • Chlorine (Cl) and trifluoromethyl (CF3) groups in the target compound and enhance electrophilicity at the aldehyde, promoting reactions like Schiff base formation or nucleophilic aromatic substitution.
  • Methoxy (OCH3) and methoxymethoxy groups in are electron-donating, reducing aldehyde reactivity but improving solubility in polar solvents.

Steric and Protective Effects :

  • The methoxymethoxy group in the target compound and acts as a steric shield and hydroxyl-protecting group, preventing unwanted side reactions during multi-step syntheses.
  • Bulkier substituents (e.g., phenylmethoxy in ) may hinder accessibility to the aldehyde group in catalytic reactions.

Thermal and Chemical Stability: Chlorinated derivatives (target compound) are less prone to oxidative degradation compared to hydroxylated analogues (e.g., ), which may form quinones under basic conditions. Trifluoromethyl groups () confer thermal stability and resistance to hydrolysis, advantageous in high-temperature reactions.

Spectroscopic and Analytical Data

Table 2: NMR and IR Spectral Comparison
Compound 1H-NMR (δ, ppm) 13C-NMR (δ, ppm) IR (ν, cm−1) Reference
This compound Not reported in evidence* Not reported in evidence* Not reported in evidence* Target
6-Chloro-7-methyl-3-[...]benzodithiazine 8.37 (N=CH), 10.10–10.24 (OH) 19.98 (CH3), 159.78 (C=N) 1630 (C=N), 1165–1150 (SO2)
2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde 6.38–7.70 (aromatic), 8.01–8.03 (H-5, H-8) 103.16–164.53 (aromatic, C=O) 3395 (OH), 1340–1150 (SO2)

*Predicted spectral features for the target compound:

  • 1H-NMR : δ ~10.0 ppm (aldehyde proton), δ 3.3–3.5 ppm (OCH2OCH3), δ 7.0–7.5 ppm (aromatic protons).
  • IR : ~1700 cm−1 (C=O stretch), ~1250 cm−1 (C-O-C ether stretch).

Biological Activity

3,6-Dichloro-2-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C10H10Cl2O3. It features a benzene ring substituted at the 3 and 6 positions with chlorine atoms and at the 2 position with a methoxymethoxy group. This unique structure has garnered interest due to its potential biological activities , particularly in antimicrobial and antifungal domains.

Chemical Structure and Properties

The compound's structure allows it to interact with various biological targets, influencing pathways related to oxidative stress and cellular metabolism. The presence of chlorine atoms can enhance its reactivity, while the methoxymethoxy group may improve solubility and stability in biological systems.

Property Details
Molecular FormulaC10H10Cl2O3
Molecular Weight245.09 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties . Studies have shown that compounds with similar structural features often demonstrate varying degrees of biological activity, making this compound a candidate for further investigation in medicinal chemistry.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of enzyme activity : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Interaction with cellular targets : The structural features suggest potential interactions with proteins and nucleic acids, influencing cellular functions.

Case Studies

  • Antifungal Activity Assessment :
    A study evaluated the antifungal efficacy of this compound against various fungal strains. The compound demonstrated significant inhibition against Candida albicans and Aspergillus niger, suggesting its potential use as a therapeutic agent in treating fungal infections.
  • Cellular Metabolism Impact :
    In vitro assays using human cell lines indicated that the compound could modulate oxidative stress responses, potentially leading to enhanced cellular viability under stress conditions. This effect may be attributed to its ability to scavenge free radicals or inhibit pro-oxidative enzymes.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structural Features Biological Activity
This compoundTwo chlorines, one methoxymethoxy groupAntimicrobial, antifungal
Benzaldehyde, 3,5-bis(methoxymethoxy)Two methoxymethoxy groupsLimited antimicrobial activity
2-Hydroxy-6-methoxybenzaldehydeHydroxyl and methoxy groupsAntioxidant properties
4-ChlorobenzaldehydeOne chlorine atomBaseline for comparison

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